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(3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide
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Overview
Description
(3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide typically involves the reaction of thiomorpholine with methylating agents under controlled conditions. One common method involves the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete methylation of the thiomorpholine ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group back to the corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives depending on the nucleophile used.
Scientific Research Applications
(3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of sulfur and nitrogen atoms in the ring structure allows for unique interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiomorpholine: The parent compound without methyl groups.
3,5-Dimethylmorpholine: Similar structure but with oxygen instead of sulfur.
Piperazine: A related heterocyclic compound with nitrogen atoms in the ring.
Uniqueness
(3S,5S)-3,5-Dimethyl-thiomorpholine 1,1-dioxide is unique due to the presence of both sulfur and nitrogen atoms in its ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(3S,5S)-3,5-dimethyl-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c1-5-3-10(8,9)4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKRIHZFDSVSJC-WDSKDSINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)CC(N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CS(=O)(=O)C[C@@H](N1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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